(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one
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Overview
Description
(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 3-chlorophenyl group, an ethanesulfonylmethyl group, and a piperazin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.
Attachment of the Ethanesulfonylmethyl Group: The ethanesulfonylmethyl group can be attached through a sulfonylation reaction using ethanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of substituted derivatives at the 3-chlorophenyl group.
Scientific Research Applications
(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (5S)-1-(3-Chlorophenyl)-5-[(methylsulfonyl)methyl]piperazin-2-one
- (5S)-1-(3-Chlorophenyl)-5-[(propylsulfonyl)methyl]piperazin-2-one
Uniqueness
(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
183500-93-8 |
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Molecular Formula |
C13H17ClN2O3S |
Molecular Weight |
316.80 g/mol |
IUPAC Name |
(5S)-1-(3-chlorophenyl)-5-(ethylsulfonylmethyl)piperazin-2-one |
InChI |
InChI=1S/C13H17ClN2O3S/c1-2-20(18,19)9-11-8-16(13(17)7-15-11)12-5-3-4-10(14)6-12/h3-6,11,15H,2,7-9H2,1H3/t11-/m0/s1 |
InChI Key |
LZJHEFCWQDKUJW-NSHDSACASA-N |
Isomeric SMILES |
CCS(=O)(=O)C[C@@H]1CN(C(=O)CN1)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CCS(=O)(=O)CC1CN(C(=O)CN1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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